

X-ray crystallographic analysis of tropylium salt structures

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A Comparative Crystallographic Analysis of Tropylium Salts

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic structures of common **tropylium** salts, including **tropylium** bromide, **tropylium** perchlorate, and **tropylium** tetrafluoroborate. The structural data presented herein is essential for understanding the conformation and stability of the **tropylium** cation, a key aromatic species in organic synthesis and medicinal chemistry.

The **tropylium** cation, $[C_7H_7]^+$, is a planar, heptagonal, and aromatic ion that fulfills Hückel's rule with 6 π -electrons.[1] Its remarkable stability allows for the isolation of various stable salts. [2] The precise three-dimensional arrangement of atoms, bond lengths, and bond angles in these crystalline salts, as determined by single-crystal X-ray diffraction, provides invaluable insights into their chemical behavior and potential applications.

Experimental Methodologies

This section details the common experimental protocols for the synthesis of **tropylium** salts and the subsequent analysis of their crystal structures using single-crystal X-ray diffraction.

Synthesis of Tropylium Salts

Tropylium Bromide: A typical synthesis involves the bromination of 1,3,5-cycloheptatriene. The cycloheptatriene is reacted with bromine in a suitable solvent like carbon tetrachloride.

Following the reaction, the solvent is removed, and the resulting residue is heated under vacuum to yield **tropylium** bromide as yellow prisms, which can be recrystallized from ethanol.

Tropylium Perchlorate: Heptamethyl**tropylium** perchlorate can be synthesized by reacting 1,2,3,4,5,6,7-heptamethyltropilidene with phosphorus pentachloride, followed by treatment with perchloric acid.[2]

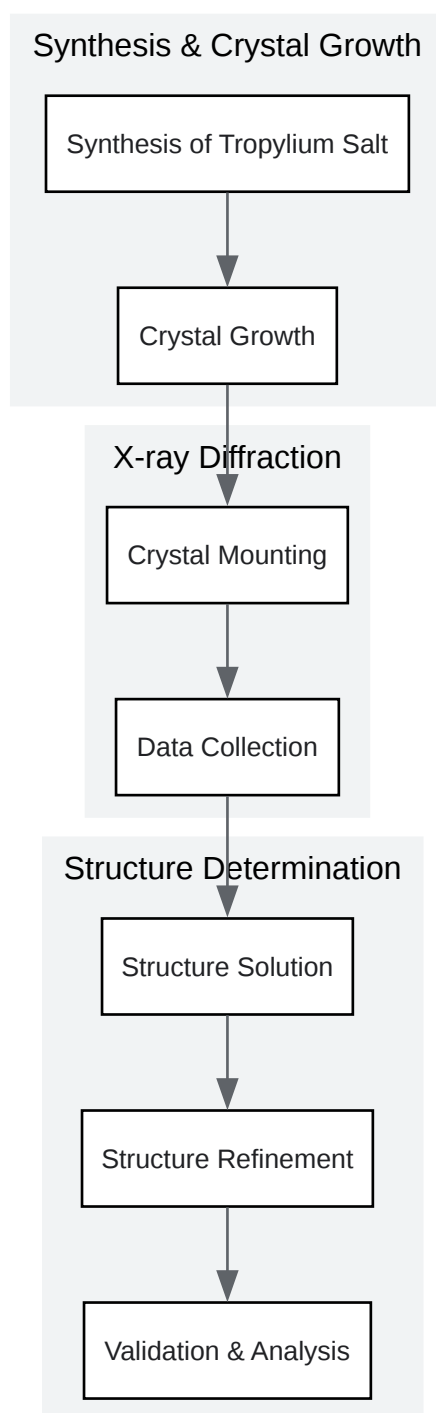
Tropylium Tetrafluoroborate: This salt can be prepared via a hydride exchange reaction. Cycloheptatriene is reacted with a triphenylcarbenium salt, such as triphenylcarbenium tetrafluoroborate, in a solvent like acetonitrile. The **tropylium** tetrafluoroborate precipitates as a dense white solid and can be isolated by filtration and washing with cold ethanol and diethyl ether.[2][3] Another method involves the reaction of cycloheptatriene with phosphorus pentachloride, followed by the addition of tetrafluoroboric acid.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structures of **tropylium** salts follows a standardized workflow in single-crystal X-ray crystallography.

1. **Crystal Growth and Mounting:** Single crystals of the **tropylium** salts suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution or by vapor diffusion. Once a crystal of sufficient size and quality is obtained, it is mounted on a goniometer head.
2. **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (commonly 100 K or 123 K) to minimize thermal vibrations of the atoms.[5] A monochromatic X-ray beam, often from a copper (Cu K α , λ = 1.54184 Å) or molybdenum (Mo K α , λ = 0.71073 Å) source, is directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F^2 to minimize the difference between the observed and calculated structure factors. During refinement, atomic positions, and displacement parameters are adjusted.

The general workflow for X-ray crystallographic analysis is depicted in the following diagram:



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General workflow for X-ray crystallographic analysis.

Comparison of Tropylium Salt Structures

The following tables summarize the key crystallographic data for **tropylium** bromide and **tropylium** perchlorate. This data allows for a direct comparison of the structural parameters of the **tropylium** cation with different counter-ions.

Table 1: Crystallographic Data of **Tropylium** Salts

Parameter	Tropylium Bromide	Tropylium Perchlorate
Chemical Formula	C ₇ H ₇ Br	C ₇ H ₇ ClO ₄
Crystal System	Rhombohedral	Data not available
Space Group	R $\bar{3}$ m	Data not available
Unit Cell Parameters	Data not available	Data not available

Table 2: Selected Bond Lengths and Angles of the **Tropylium** Cation

Parameter	Tropylium Bromide	Tropylium Perchlorate
Average C-C Bond Length (Å)	1.391 (1)	1.47
Average C-C-C Bond Angle (°)	Data not available	Data not available

Note: The crystal structure of **tropylium** bromide is reported to be rotationally disordered.

The available data indicates a noticeable difference in the average C-C bond length of the **tropylium** ring between the bromide and perchlorate salts. The C-C bond length in **tropylium** bromide is 1.391 Å, which is very close to the bond lengths in benzene (approximately 1.40 Å), suggesting a high degree of aromatic character. In contrast, the reported C-C bond length for **tropylium** perchlorate is longer at 1.47 Å.^[1] This value is intermediate between a typical single bond (e.g., ethane, ~1.54 Å) and a typical double bond, but longer than that observed in benzene.^[1] This difference may be attributed to the different packing environments and interactions with the respective counter-ions in the crystal lattice.

Conclusion

The X-ray crystallographic analysis of **tropylium** salts provides fundamental data on the structure of this important aromatic cation. While a complete dataset for a comprehensive comparison remains to be fully compiled from publicly accessible sources, the available information on **tropylium** bromide and **tropylium** perchlorate reveals the planarity and aromaticity of the **tropylium** ring. The observed variations in C-C bond lengths underscore the influence of the counter-ion on the solid-state structure of the **tropylium** cation. Further detailed crystallographic studies on a wider range of **tropylium** salts would be beneficial for a more complete understanding of their structure-property relationships.

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